molecular formula C11H20N2O B2650213 1-butyl-5-(isopropoxymethyl)-1H-pyrazole CAS No. 1856062-13-9

1-butyl-5-(isopropoxymethyl)-1H-pyrazole

Cat. No. B2650213
CAS RN: 1856062-13-9
M. Wt: 196.294
InChI Key: OLQGITUFDCTRLM-UHFFFAOYSA-N
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Description

1-Butyl-5-(isopropoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research. It belongs to the class of pyrazole derivatives and has potential applications in various fields. In

Mechanism Of Action

The mechanism of action of 1-butyl-5-(isopropoxymethyl)-1H-pyrazole is not fully understood. However, some studies suggest that the compound exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. The antitumor activity of the compound may be due to its ability to induce apoptosis in cancer cells. The compound may also act as a corrosion inhibitor by forming a protective film on the metal surface.
Biochemical and Physiological Effects:
1-Butyl-5-(isopropoxymethyl)-1H-pyrazole has been shown to have various biochemical and physiological effects. Studies have reported that the compound has anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to have potential use as a corrosion inhibitor and as a ligand in metal complexes. Additionally, the compound has been studied for its potential use as a photosensitizer in photodynamic therapy.

Advantages And Limitations For Lab Experiments

One of the advantages of 1-butyl-5-(isopropoxymethyl)-1H-pyrazole is its potential use as a multifunctional compound in various fields of scientific research. The compound has been shown to have anti-inflammatory, antioxidant, and antitumor properties, and has potential use as a corrosion inhibitor and as a ligand in metal complexes. Additionally, the compound has been studied for its potential use as a photosensitizer in photodynamic therapy.
However, one of the limitations of the compound is its complex synthesis method. The multi-step process involved in the synthesis of the compound may make it difficult to produce in large quantities. Additionally, the mechanism of action of the compound is not fully understood, which may limit its use in some applications.

Future Directions

1-Butyl-5-(isopropoxymethyl)-1H-pyrazole has potential for future research in various fields. Some possible future directions include:
1. Further investigation of the mechanism of action of the compound to better understand its anti-inflammatory, antioxidant, and antitumor properties.
2. Exploration of the potential use of the compound as a corrosion inhibitor in various industries.
3. Investigation of the potential use of the compound as a ligand in metal complexes for catalytic applications.
4. Further research into the potential use of the compound as a photosensitizer in photodynamic therapy.
5. Development of more efficient synthesis methods to produce the compound in larger quantities.
In conclusion, 1-butyl-5-(isopropoxymethyl)-1H-pyrazole is a compound with potential applications in various fields of scientific research. The compound has been studied for its anti-inflammatory, antioxidant, and antitumor properties, and has potential use as a corrosion inhibitor and as a ligand in metal complexes. Additionally, the compound has been investigated for its potential use as a photosensitizer in photodynamic therapy. Further research is needed to better understand the mechanism of action of the compound and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of 1-butyl-5-(isopropoxymethyl)-1H-pyrazole is a multi-step process that involves the reaction of various reagents. The synthesis starts with the reaction of 1-butyl-3-methylimidazolium chloride with sodium hydride, followed by the addition of 1-methyl-2-pyrrolidinone and 1,3-dibromopropane. The resulting product is then reacted with sodium azide and triphenylphosphine to form the intermediate compound. Finally, the intermediate compound is reacted with isopropyl chloroformate and sodium hydroxide to obtain 1-butyl-5-(isopropoxymethyl)-1H-pyrazole.

Scientific Research Applications

1-Butyl-5-(isopropoxymethyl)-1H-pyrazole has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and antitumor properties. The compound has also been investigated for its potential use as a corrosion inhibitor and as a ligand in metal complexes. Additionally, 1-butyl-5-(isopropoxymethyl)-1H-pyrazole has been studied for its potential use as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

1-butyl-5-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-4-5-8-13-11(6-7-12-13)9-14-10(2)3/h6-7,10H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQGITUFDCTRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC=N1)COC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-5-(isopropoxymethyl)-1H-pyrazole

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